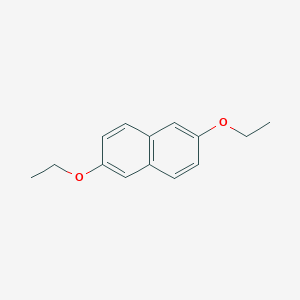

2,6-Diethoxynaphthalene

Description

Contextualization within Naphthalene-Based Organic Synthesis

Naphthalene (B1677914) and its derivatives are fundamental scaffolds in organic chemistry, serving as starting materials for a wide array of complex molecules. Within this context, 2,6-Diethoxynaphthalene has emerged as a key intermediate for constructing larger, functional molecular architectures.

Its synthesis can be achieved through methods like the Williamson ether synthesis, which involves reacting 2,6-dihydroxynaphthalene (B47133) with an ethylating agent in the presence of a base. Microwave-assisted methods have also been developed to accelerate this etherification process.

Once formed, this compound serves as a versatile precursor. It undergoes methylene-bridging macrocyclization reactions, notably with formaldehyde (B43269), to produce polyhydroxylated prism mdpi.comarenes in high yields. researchgate.net This reaction highlights its utility in supramolecular chemistry for creating complex, structurally constrained host molecules. researchgate.net Furthermore, it is a key monomer in the synthesis of organosoluble poly(naphthylenemethylene)s through addition-condensation reactions, leading to polymers with regular backbones and high molecular weights.

The compound is also instrumental in the synthesis of advanced electronic materials. For instance, tetraethyl this compound-1,4,5,8-tetracarboxylate, a derivative, serves as a precursor for core-substituted naphthalene diimides (NDIs). acs.orgacs.org This transformation allows for the creation of AB-type hetero-N-substituted NDIs, which are valuable components in the field of organic electronics. acs.orgresearchgate.net

| Compound Name | Substituents | Molecular Formula | Key Properties/Applications |

|---|---|---|---|

| This compound | -OCH₂CH₃ | C₁₄H₁₆O₂ | Precursor for macrocycle synthesis; enhanced solubility. |

| 2,6-Dimethoxynaphthalene (B181337) | -OCH₃ | C₁₂H₁₂O₂ | Intermediate in organic synthesis; used in prismarene synthesis. acs.org |

| 2,6-Dimethylnaphthalene | -CH₃ | C₁₂H₁₂ | Precursor for polyethylene (B3416737) naphthalate (PEN) plastics. nacatsoc.org |

| Dimethyl 2,6-naphthalenedicarboxylate | -COOCH₃ | C₁₄H₁₂O₄ | Monomer for high-performance polyester (B1180765) (PEN). |

Significance in the Development of Advanced Organic Materials

The strategic importance of this compound is most evident in its role as a building block for advanced organic materials with tailored properties. The rigid naphthalene core combined with the flexible, solubilizing ethoxy groups provides a unique molecular platform for creating materials with applications in supramolecular chemistry, polymer science, and organic electronics.

Macrocyclic and Supramolecular Chemistry: this compound is a cornerstone for synthesizing novel macrocycles. Its reaction to form prismarenes—macrocycles with unique prism-like shapes—is a prime example. These structures possess deep cavities and adaptable conformations, making them excellent molecular receptors for chiral recognition and sensing applications. The ethoxy groups are crucial as they enhance solubility and modulate the host-guest recognition properties of the resulting macrocycles. Recently, methylene-bridged mdpi.comcyclo-2,6-naphthylene, a structurally constrained hydrocarbon nanobelt, was synthesized from a prism mdpi.comarene derived from this compound. researchgate.net This nanobelt exhibits bright fluorescence, showcasing the potential for creating advanced photophysical materials. researchgate.net

Polymer Science: In polymer chemistry, this compound is used to create high-performance polymers. Its condensation with formaldehyde yields poly(naphthylenemethylene)s, which are notable for being soluble in common organic solvents while possessing high molecular weights. These characteristics are desirable for applications such as durable coatings and adhesives.

Liquid Crystals and Organic Electronics: Naphthalene-based compounds, with their rigid, calamitic (rod-like) shape, are a well-established class of liquid crystals. tcichemicals.commdpi.com While specific studies on the liquid crystalline properties of this compound itself are not widely detailed, its molecular structure is highly conducive to forming mesophases. The rigid aromatic core provides the necessary anisotropy, a key requirement for liquid crystal formation. Derivatives of this compound, such as core-substituted naphthalene diimides (NDIs), are significant in the field of organic electronics. acs.org These NDI-based materials can function as n-type organic semiconductors, which are essential components for fabricating organic electronic devices. acs.org The synthesis of these complex NDIs is often enabled by starting with functionalized precursors like tetraethyl this compound-1,4,5,8-tetracarboxylate. acs.orgacs.org

| Material Class | Specific Example | Synthesis Method | Key Properties & Applications |

|---|---|---|---|

| Macrocycles | Prism mdpi.comarenes | Methylene-bridging macrocyclization of this compound. researchgate.net | Host-guest chemistry, molecular recognition, chiral sensing. |

| Hydrocarbon Nanobelts | Methylene-bridged mdpi.comcyclo-2,6-naphthylene | Multi-step synthesis from a prism mdpi.comarene precursor. researchgate.net | Bright fluorescence (Quantum Yield = 0.20), potential for new optical materials. researchgate.net |

| Polymers | Poly(naphthylenemethylene)s | Addition-condensation with formaldehyde. | Organosoluble, high molecular weight; suitable for coatings and adhesives. |

| Organic Semiconductors | Core-substituted Naphthalene Diimides (cNDIs) | From tetraethyl this compound-1,4,5,8-tetracarboxylate. acs.orgacs.org | n-type semiconductor behavior for organic electronics. acs.org |

Structure

3D Structure

Properties

IUPAC Name |

2,6-diethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c1-3-15-13-7-5-12-10-14(16-4-2)8-6-11(12)9-13/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMWCTLRFTWBQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559639 | |

| Record name | 2,6-Diethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107619-48-7 | |

| Record name | 2,6-Diethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving 2,6 Diethoxynaphthalene

Macrocyclization Reactions for Prism[n]arenes Synthesis

Prism[n]arenes are a class of macrocyclic hosts composed of 2,6-dialkoxynaphthalene units linked by methylene (B1212753) bridges. rsc.org The synthesis and properties of these molecules are a significant area of research, with 2,6-diethoxynaphthalene being a crucial precursor for creating specific members of this family, particularly the hexameric prism researchgate.netarene. researchgate.netrsc.org

Methylene-Bridging Macrocyclization Approaches

The primary method for synthesizing prismarenes from this compound is through a methylene-bridging macrocyclization reaction. This process typically involves the acid-catalyzed condensation of this compound with paraformaldehyde. rsc.org This reaction can lead to the formation of various cyclo-oligomers, with the distribution of products being highly dependent on reaction conditions.

Specifically, the synthesis of prism researchgate.netarenes from this compound via this methylene-bridging approach has been shown to proceed in high yield. rsc.org For example, the synthesis of a polyhydroxylated prism researchgate.netarene was achieved through the macrocyclization of this compound, yielding the product in 51% yield. rsc.orgresearchgate.net These prism researchgate.netarenes can adopt a folded, cuboid-shaped conformation and serve as intermediates for the synthesis of structurally constrained hydrocarbon belts, such as methylene-bridged researchgate.netcyclo-2,6-naphthylene. rsc.orgresearchgate.net

Influence of Alkyl Group Length and Structure on Macrocycle Formation

The size and structure of the alkoxy substituents on the naphthalene (B1677914) monomer play a critical role in determining the size of the resulting prism[n]arene macrocycle. Research comparing 2,6-dimethoxynaphthalene (B181337) with this compound has revealed a significant shift in product distribution. While the methoxy-derivative (2,6-dimethoxynaphthalene) does not yield any of the hexameric prism researchgate.netarene, the use of this compound unexpectedly forms the prism researchgate.netarene (PrS researchgate.netEt) hexamer in high yield (75%) when reacted in 1,2-dichloroethane. rsc.org

This preference for the hexamer is attributed to an intramolecular thermodynamic self-templating effect. rsc.org The ethyl groups of PrS researchgate.netEt are of a suitable size and length to fold inward and fill the macrocycle's cavity, which stabilizes the cuboid structure of the hexamer and drives the thermodynamic equilibrium toward its formation. rsc.orgnih.gov This self-filling effect is also observed with propyl groups. rsc.org However, as the linear alkyl chain length increases further, for instance to pentoxy groups, the yield of the corresponding prism researchgate.netarene decreases significantly. rsc.org Branched alkyl groups on the prism acs.orgarene scaffold have been shown to increase the energy barrier to racemization, thereby slowing the rate of stereochemical inversion. rsc.org

| Precursor | Product(s) | Yield | Reference |

|---|---|---|---|

| 2,6-Dimethoxynaphthalene | c-PrS acs.orgMe & PrS acs.orgMe | 10% & 47% | rsc.org |

| This compound | PrS researchgate.netEt | 75% | rsc.org |

| 2,6-Dipropoxynaphthalene | PrS researchgate.netnPr | 65% | rsc.org |

| 2,6-Dipentoxynaphthalene | PrS researchgate.netnPe | 8% | rsc.org |

Template-Assisted Synthesis of Prism[n]arenes

The selectivity of prism[n]arene synthesis can be controlled through a thermodynamically controlled templating effect, where a guest molecule directs the formation of a specific macrocycle size. acs.orgnih.gov Ammonium (B1175870) cations, such as those derived from DABCO (1,4-diazabicyclo[2.2.2]octane), can act as templates. nih.gov

For instance, the synthesis of prism acs.orgarenes from 2,6-dimethoxynaphthalene is significantly enhanced by using a 1,4-dihexyl-DABCO iodide salt as a template, which selectively complexes and removes the prism acs.orgarene from the equilibrium mixture, driving the reaction to favor this pentameric product. acs.orgnih.gov

However, when this compound is used as the precursor under similar templating conditions, the outcome is different. The direct macrocyclization of this compound in the presence of the 1,4-dihexyl-DABCO template (G1) resulted in the formation of the hexamer PrS researchgate.netEt as the major product, with a hexamer-to-pentamer ratio of 35:10. researchgate.net This result underscores the strong intrinsic tendency of the ethoxy-substituted monomer to form the larger, self-stabilized hexameric structure, even in the presence of a template that typically favors the pentamer. researchgate.net

Synthesis of Naphthalene Diimide (NDI) Derivatives from this compound Precursors

This compound is a key precursor in the rational synthesis of asymmetrically N-substituted, core-functionalized naphthalene diimides (cNDIs). acs.orgacs.org This pathway involves the preparation of a key intermediate, tetraethyl this compound-1,4,5,8-tetracarboxylate, and its subsequent transformation.

Preparation of Tetraethyl this compound-1,4,5,8-Tetracarboxylate

The synthesis of tetraethyl this compound-1,4,5,8-tetracarboxylate is a multi-step process that begins with commercially available 1,4,5,8-naphthalenetetracarboxylic dianhydride (NDA). acs.org

The established synthetic route involves:

Bromination : NDA is first brominated using reagents such as dimethyl dibromohydantoin. acs.org

Alkylation : The resulting brominated compound is alkylated, for example with dimethyl sulfate (B86663) (Me2SO4), to produce tetramethyl 2,6-dibromonaphthalene (B1584627) tetracarboxylate. acs.org

Ethoxylation : This dibromo-derivative is then reacted with sodium ethoxide (EtONa). This nucleophilic substitution reaction replaces the bromo groups with ethoxy groups, yielding the target tetraethyl this compound-1,4,5,8-tetracarboxylate in high yield (84%). acs.org

This sequence provides a reliable method for introducing the core diethoxy functionality required for the subsequent transformation. acs.orgacs.org

Acid-Mediated Transformation to Core-Substituted Naphthalene Anhydride Esters (cNAE)

The tetraethyl this compound-1,4,5,8-tetracarboxylate intermediate is selectively converted into a valuable synthetic building block, a core-substituted naphthalene-anhydride-ester (cNAE). researchgate.netacs.orgresearchgate.netnih.gov This transformation is achieved through a controlled, acid-mediated reaction.

Sequential Condensation for Hetero-N-Substituted Core-Functionalized NDIs

A significant application of this compound derivatives is in the synthesis of core-functionalized naphthalene diimides (NDIs). A key intermediate, tetraethyl this compound-1,4,5,8-tetracarboxylate, can be selectively transformed into a core-substituted naphthalene-anhydride-ester (cNAE) through an acid-mediated process, often in quantitative yield. researchgate.netacs.orgnih.govacs.org This cNAE is a crucial precursor that allows for the sequential condensation with different primary amines. researchgate.netacs.orgnih.govacs.org This step-wise approach enables the creation of hetero-N-substituted core-functionalized NDIs (cNDIs), where different functional groups can be introduced at the imide positions. researchgate.netacs.orgnih.govacs.org This method provides a rational and high-yielding route to a wide variety of asymmetrically substituted NDIs, including those with heterocyclic, aromatic, and aliphatic functionalities. researchgate.netnih.govacs.org

The synthesis of the starting tetraethyl this compound-1,4,5,8-tetracarboxylate typically involves a two-step process. First, commercially available 1,4,5,8-naphthalenetetracarboxylic dianhydride (NDA) is brominated to yield 2,6-dibromo-1,4,5,8-naphthalenetetracarboxylic dianhydride. researchgate.net This is followed by a nucleophilic substitution reaction with sodium ethoxide to introduce the ethoxy groups at the 2 and 6 positions of the naphthalene core. researchgate.net

Strategies for Introducing Diverse Functional Groups at NDI Core Positions (e.g., N, O, S donor substitution)

The functionalization of the naphthalene diimide (NDI) core at the 2, 3, 6, and 7 positions with heteroatom donors like nitrogen (N), oxygen (O), and sulfur (S) has been a pivotal strategy for tuning the photophysical and electronic properties of these molecules. acs.orgmdpi.com This core substitution dramatically alters the properties compared to their unsubstituted counterparts, leading to a wide range of colors and fluorescence characteristics. acs.orgmdpi.com

The general approach to core functionalization often starts with halogenated NDI derivatives, typically bromo-substituted NDIs, which are more readily prepared than their chloro-analogues. acs.orgmdpi.com These halogenated precursors serve as versatile handles for introducing various functional groups through nucleophilic aromatic substitution reactions. acs.orgmdpi.com By reacting the bromo-cNDIs with amines, alcohols, or thiols, N, O, or S donor groups can be incorporated onto the NDI core. acs.orgmdpi.com

The reaction conditions can be modulated to control the degree of substitution, allowing for the synthesis of mono-, di-, or tetra-substituted cNDIs. acs.orgmdpi.com For instance, stepwise nucleophilic substitutions can be employed for orthogonal core-functionalization. mdpi.com The choice of solvent and temperature is critical to prevent side reactions like reductive dehalogenation, especially when using primary amines as nucleophiles. mdpi.com The introduction of these electron-donating groups onto the electron-deficient NDI core creates a strong intramolecular charge-transfer character, which is responsible for the vibrant colors and tunable fluorescence of the resulting cNDIs. acs.org

Construction of Hydrocarbon Belts and Nanobelts Utilizing this compound Derivatives

This compound has emerged as a key starting material for the synthesis of novel hydrocarbon belts and nanobelts, which are highly strained, cyclic aromatic structures with unique electronic and structural properties.

Nickel-Mediated Intramolecular Aryl-Aryl Coupling Strategies for Methylene-Bridgedthieme-connect.comCyclo-2,6-Naphthylene (thieme-connect.comMCN)

A significant breakthrough in nanobelt synthesis was the creation of methylene-bridged thieme-connect.comcyclo-2,6-naphthylene ( thieme-connect.comMCN). thieme-connect.comresearchgate.netthieme-connect.com This structurally constrained hydrocarbon belt was synthesized from a triflated prism thieme-connect.comarene derivative, which itself is prepared from this compound. thieme-connect.comresearchgate.netthieme-connect.comrsc.org The key step in the formation of the nanobelt is a nickel-mediated intramolecular aryl-aryl coupling reaction. thieme-connect.comresearchgate.netthieme-connect.com This reaction, typically employing a Ni(cod)₂/2,2′-bipyridyl catalytic system, facilitates the formation of multiple carbon-carbon bonds within the macrocyclic precursor, effectively "stitching" the naphthalene units together to form the rigid, belt-shaped architecture of thieme-connect.comMCN. thieme-connect.comrsc.org

Polyhydroxylated Prismthieme-connect.comarene as a Precursor to Structurally Constrained Hydrocarbon Belts

The synthesis of thieme-connect.comMCN relies on a polyhydroxylated prism thieme-connect.comarene as a key intermediate. thieme-connect.comresearchgate.netrsc.org This macrocycle is synthesized through a methylene-bridging macrocyclization of this compound, followed by deprotection of the ethoxy groups to yield the corresponding polyhydroxylated prism thieme-connect.comarene. thieme-connect.comrsc.org The methylene bridges are introduced by reacting this compound with paraformaldehyde in the presence of an acid catalyst. researchgate.net This precursor, with its pre-organized arrangement of naphthalene units, is crucial for the subsequent intramolecular coupling reactions that lead to the formation of the hydrocarbon belt. rsc.org The use of these unstrained macrocyclic arenes as precursors provides an efficient strategy for accessing highly strained nanobelt structures. researchgate.netrsc.org

| Precursor | Reaction | Product | Yield |

| This compound | Methylene-bridging macrocyclization | Polyhydroxylated prism thieme-connect.comarene | 51% researchgate.netrsc.org |

Design and Synthesis of Nitrogen-Doped Aromatic Belts

The introduction of heteroatoms, particularly nitrogen, into the framework of aromatic nanobelts is a promising strategy for tuning their electronic properties and creating novel materials for applications in materials science. researchgate.netresearchgate.netchemrxiv.orgacs.orgnih.gov While the direct use of this compound derivatives for nitrogen-doped belts is an area of ongoing research, the principles established in the synthesis of other nitrogen-doped nanocarbons can be applied. researchgate.netchemrxiv.orgacs.orgnih.gov

Strategies for creating nitrogen-doped aromatic belts often involve the use of nitrogen-containing building blocks in condensation reactions or post-synthetic modifications of pre-formed macrocycles. chemrxiv.orgacs.orgnih.govchinesechemsoc.org For example, palladium-catalyzed annulative double N-arylation reactions have been successfully employed to introduce nitrogen atoms into a pre-existing belt precursor. researchgate.netchemrxiv.org Another approach involves the one-pot self-condensation of bis(o-aminobenzophenone) precursors to form nitrogen-doped cyclacene nanobelts. acs.orgnih.gov These methods highlight the potential for developing synthetic routes to nitrogen-doped nanobelts derived from functionalized naphthalene precursors like this compound.

Synthesis of Tetralactam Macrocycles with this compound Sidewalls

Tetralactam macrocycles are a class of synthetic receptors known for their ability to bind various guest molecules. The incorporation of this compound units as sidewalls in these macrocycles has been shown to create receptors with specific recognition properties. researcher.liferesearchgate.net For instance, a water-soluble tetralactam macrocycle featuring this compound sidewalls has been synthesized and demonstrated to strongly bind riboflavin (B1680620) in water. researchgate.net This binding is driven by a combination of hydrogen bonding and hydrophobic effects. researchgate.net Similarly, a tetralactam macrocycle based on 2,6-dibutoxynaphthalene (B14081517) has been designed and synthesized, showing selective recognition of phenazine. researchgate.net

The synthesis of these macrocycles typically involves the condensation of diamine and diacid chloride building blocks. The 2,6-dialkoxynaphthalene moiety is incorporated into one of these components to form the sidewalls of the resulting macrocyclic structure. The choice of the linking units connecting the naphthalene sidewalls can influence the size and shape of the macrocycle's cavity, thereby affecting its guest-binding capabilities. beilstein-journals.org

| Macrocycle Sidewall | Guest Molecule | Binding Affinity (Ka) | Driving Forces |

| This compound | Riboflavin | >10⁷ M⁻¹ in water researchgate.net | Hydrogen bonding, Hydrophobic effect researchgate.net |

| 2,6-Dibutoxynaphthalene | Phenazine | High selectivity researchgate.net | Hydrogen bonding, π-π and σ-π interactions researchgate.net |

Synthesis of Acyclic Pillar[n]naphthalenes from 2,3-Diethoxynaphthalene (B13772719) Units

Acyclic pillar[n]naphthalenes, a novel class of synthetic receptors, are oligomers constructed from 2,3-diethoxynaphthalene units. nih.govfrontiersin.orgnih.gov These units are linked by methylene bridges at their 1- and 4-positions. nih.govfrontiersin.orgnih.gov The synthesis of these acyclic hosts, specifically dimer, trimer, and tetramer forms (where n = 2, 3, and 4, respectively), is achieved through a straightforward one-step condensation reaction. nih.govfrontiersin.org

The process involves the reaction of 2,3-diethoxynaphthalene monomer with paraformaldehyde. nih.govfrontiersin.org This condensation is facilitated by a Lewis acid catalyst, with boron trifluoride diethyl etherate (BF₃•(Et)₂O) being particularly effective. nih.govfrontiersin.org The reaction is typically carried out in chloroform (B151607) (CHCl₃) at room temperature. frontiersin.orgnih.gov While other Lewis acids such as trifluoromethanesulfonic acid (TfOH), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃) can also catalyze the reaction, they generally result in lower yields compared to BF₃•(Et)₂O. frontiersin.orgnih.gov

The isolation of the individual oligomers (Dimer, Trimer, and Tetramer) is conveniently performed using column chromatography on silica (B1680970) gel. frontiersin.orgnih.gov The reaction yields for the dimer, trimer, and tetramer have been reported as 21%, 9%, and 15%, respectively. frontiersin.orgnih.gov These products have been characterized using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). nih.gov The crystal structure of the tetramer reveals a pseudo-cyclic shape in its solid state. nih.govfrontiersin.org

Table 1: Synthesis of Acyclic Pillar[n]naphthalenes

| Product | Monomer | Reagent | Catalyst | Solvent | Yield | Citation |

|---|---|---|---|---|---|---|

| Dimer | 2,3-Diethoxynaphthalene | Paraformaldehyde | BF₃•(Et)₂O | CHCl₃ | 21% | frontiersin.orgnih.gov |

| Trimer | 2,3-Diethoxynaphthalene | Paraformaldehyde | BF₃•(Et)₂O | CHCl₃ | 9% | frontiersin.orgnih.gov |

| Tetramer | 2,3-Diethoxynaphthalene | Paraformaldehyde | BF₃•(Et)₂O | CHCl₃ | 15% | frontiersin.orgnih.gov |

The synthesized acyclic pillar[n]naphthalenes, particularly the tetramer, have demonstrated notable host-guest properties. nih.govfrontiersin.org They are capable of interacting with and binding various organic ammonium cations. nih.govfrontiersin.org Studies using ¹H NMR spectroscopy have been conducted to determine the association constants (Kₐ) for the complexation of these hosts with a range of guest molecules. nih.govfrontiersin.org The tetramer, with its pseudo-cavity, shows good affinity for ammonium guests, with association constants typically in the range of 10² to 10⁴ M⁻¹. nih.govfrontiersin.org This binding strength is comparable to that of some well-known macrocyclic hosts. nih.govfrontiersin.org

Table 2: Association Constants (Kₐ) of Acyclic Pillar[n]naphthalene Tetramer with Selected Ammonium Guests

| Guest Cation | Guest Structure | Association Constant (Kₐ) in M⁻¹ | Citation |

|---|---|---|---|

| Trimethyloctylammonium (1⁺) | CH₃(CH₂)₇N⁺(CH₃)₃ | (4.4 ± 0.6) × 10² | frontiersin.org |

| N-benzyl-N,N-dimethyl-1-(naphthalen-1-yl)methanaminium (3⁺) | C₁₀H₇CH₂N⁺(CH₃)₂CH₂C₆H₅ | (2.1 ± 0.4) × 10³ | frontiersin.org |

| Octylammonium (11⁺) | CH₃(CH₂)₇NH₃⁺ | (2.5 ± 0.4) × 10⁴ | frontiersin.org |

Structural Elucidation and Stereochemical Investigations of Derived Architectures

X-ray Crystallographic Analysis of Macrocyclic and Belt-Shaped Structures

X-ray crystallography provides definitive evidence of the solid-state conformation of molecules, offering a static snapshot of their geometry and interactions within the crystal lattice. nih.gov For macrocycles derived from 2,6-diethoxynaphthalene, this technique has been pivotal in confirming their unique shapes and understanding the forces that govern their assembly.

X-ray analysis has been successfully employed to determine the structures of various prismarenes, which are macrocycles composed of 1,5-methylene bridged 2,6-dialkoxynaphthalene units. rsc.orgunits.it For instance, the crystal structures of prism researcher.lifearenes, which are pentameric macrocycles, reveal a D5 symmetry. rsc.org These macrocycles crystallize as racemic mixtures of their all-pS and all-pR enantiomers in centrosymmetric space groups. rsc.org The macrorings in the crystal structures often exhibit C2 point symmetry. researchgate.net

In the case of hexameric prism rsc.orgarenes derived from this compound (PrS rsc.orgEt), X-ray crystallography has revealed a folded, cuboid-shaped conformation in the solid state. rsc.org This conformation is characterized by a pseudo-D2 point symmetry of the macro-ring. rsc.org The structural details show that four of the ethyl chains are oriented inward, effectively filling the cavity of the macrocycle. rsc.org This observation has led to the proposal of an intramolecular thermodynamic self-templating effect that drives the formation of the hexamer. rsc.org Similarly, the pentameric ethyl-derivative, PrS researcher.lifeEt, also shows a specific conformation in its crystal structure. units.it

The crystal structure of (2,7-diethoxynaphthalene-1,8-diyl)bis[(4-bromophenyl)methanone] has also been determined, showing that the two 4-bromobenzoyl groups are attached in a non-coplanar fashion to the naphthalene (B1677914) ring system and are oriented in opposite directions. researchgate.net

| Compound | Symmetry/Conformation | Key Structural Features | Reference |

|---|---|---|---|

| Prism researcher.lifearenes | D5 symmetry, C2 point symmetry in macrorings | Crystallize as racemic mixtures (all-pS/all-pR). | rsc.orgresearchgate.net |

| PrS rsc.orgEt | Folded cuboid-shape, pseudo-D2 point symmetry | Four inward-oriented ethyl chains fill the cavity. | rsc.org |

| (2,7-diethoxynaphthalene-1,8-diyl)bis[(4-bromophenyl)methanone] | Non-coplanar attachment of 4-bromobenzoyl groups | 4-bromobenzoyl groups oriented in opposite directions. | researchgate.net |

The packing of molecules in a crystal is governed by a network of non-covalent interactions. In derivatives of this compound, interactions such as C-H⋯π and cation⋯π are significant. rsc.orgresearchgate.net These interactions are crucial in the formation of endo-cavity complexes with ammonium (B1175870) guests. rsc.org

For (2,7-diethoxynaphthalene-1,8-diyl)bis[(4-bromophenyl)methanone], the crystal packing is characterized by several non-classical hydrogen bonds, including C—H⋯O, C—H⋯Br, and C—H⋯π interactions. researchgate.net Additionally, C—Br⋯π short contacts are observed, which link pairs of molecules. researchgate.net Hirshfeld surface analysis has been used to visualize and quantify these intermolecular contacts. researchgate.net The analysis of non-covalent interactions provides a deeper understanding of the forces that dictate the supramolecular assembly of these complex molecules. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For macrocycles derived from this compound, NMR has been essential for characterizing their conformational behavior and stereochemical properties.

Prismarenes, like pillararenes, are composed of repeating units that can rotate relative to one another, leading to different conformations. rsc.org NMR studies have shown that prism researcher.lifearenes derived from 2,6-dialkoxynaphthalenes exhibit D5 symmetry in solution, which is consistent with their solid-state structures. rsc.org The conformational dynamics of these macrocycles can be investigated using variable temperature (VT) NMR experiments. rsc.org

For prism researcher.lifearenes with bulky alkyl groups, the rotation of the 2,6-dialkoxynaphthalene units is blocked on the NMR timescale, as evidenced by the lack of broadening of diastereotopic OCH2 signals at elevated temperatures. rsc.org In contrast, the permethylated prism researcher.lifearenes show interconversion between their pS and pR conformational isomers on the NMR timescale, a process that occurs through an oxygen-through-the-annulus passage of the naphthalene units. rsc.org In the case of ethyl- and propyl-prism rsc.orgarenes, 2D NMR studies, in conjunction with DFT calculations, have revealed a pseudo-D2 point symmetry in solution. units.it

The restricted rotation of the naphthalene units in prismarenes gives rise to planar chirality. rsc.org The pentameric PrS researcher.lifeR macrocycles can exist as four pairs of enantiomers. rsc.org The presence of diastereotopic resonances for the OCH2 groups in the ¹H NMR spectra of 2,6-bis(ethoxy)prism researcher.lifearene confirms its planar chirality in solution. rsc.org

The racemization of these planar chiral macrocycles, which is the interconversion between enantiomers, occurs through the rotation of the naphthalene units through the annulus of the macrocycle. rsc.org The energy barrier for this process is influenced by the size and structure of the alkyl chains on the rims of the prismarene. rsc.org Increasing the length of linear alkyl substituents from C2 to C9 leads to packing of the chains at both rims, which diminishes the conformational freedom of the naphthalene units and slows down the racemization process. researchgate.net While chiral separation of some prism researcher.lifearene enantiomers has been observed via HPLC, they were found to be unstable at room temperature, indicating a relatively low barrier to racemization. rsc.org

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., High-Resolution Mass Spectrometry)

High-resolution mass spectrometry (HRMS) is a crucial technique for the unambiguous identification of newly synthesized compounds by providing a highly accurate measurement of their mass-to-charge ratio, which allows for the determination of their elemental composition. acs.orgbioanalysis-zone.comnih.gov

Advanced Electronic and Optical Properties of Materials Derived from 2,6 Diethoxynaphthalene

Photophysical Behavior of Naphthalene (B1677914) Diimide (NDI) Analogues

The introduction of substituents onto the naphthalene core of NDI derivatives, a process often facilitated by precursors derived from 2,6-diethoxynaphthalene, profoundly influences their photophysical behavior. researchgate.netacs.org This core functionalization is a powerful strategy for tuning the light absorption and emission properties of these materials. acs.orgthieme-connect.de

The absorption and fluorescence properties of NDI analogues can be systematically tuned by altering the electronic nature of the substituents on the naphthalene core. acs.orgthieme-connect.de Core substitution at the 2,6- and 2,3,6,7- positions with electron-donating groups like amines, or electron-withdrawing groups, leads to significant shifts in the absorption and emission spectra compared to their unsubstituted counterparts. acs.orgnih.gov

For instance, the introduction of amino groups at the core of NDIs results in a notable bathochromic (red) shift in the absorption maxima, pushing them into the visible region (530–620 nm). nih.gov The extent of this shift is dependent on the electron-donating strength of the substituent. researchgate.net This tunability allows for the creation of a diverse palette of NDI-based dyes with tailored optical properties. nih.govrsc.org The functionalization can be achieved through methods like nucleophilic substitution on a dichlorinated NDI core. nih.gov This approach has been used to synthesize a variety of donor-acceptor NDI dyes with absorption and emission maxima beyond 500 nm in aqueous solutions. rsc.org

Furthermore, the photophysical properties can be fine-tuned by introducing different functionalities. For example, diazapyrenes synthesized from NDI precursors exhibit absorption and emission maxima that can be varied over a range of more than 100 nm through functionalization with different groups. rsc.org This high degree of tunability makes these materials suitable for applications in sensors and organic light-emitting diodes (OLEDs). researchgate.netdigitellinc.com

A key feature of many NDI chromophores is their characteristic mirror-image fluorescence, often accompanied by high fluorescence quantum yields (ΦF), which can approach unity in some cases. acs.org However, core substitution can modulate these properties significantly.

While unsubstituted NDIs are known for their high fluorescence, the introduction of certain substituents can either enhance or quench the emission. For example, alkylamino-substituted NDIs have been reported to exhibit fluorescence quantum yields as high as 60%. nih.gov In another study, water-soluble NDIs with electron-withdrawing amino-substituents at the core showed markedly increased fluorescence quantum yields, reaching up to 39%. rsc.org The electron-withdrawing nature of the substituent leads to a hypsochromic (blue) shift in the absorption and emission maxima while enhancing the fluorescence efficiency. rsc.org

Conversely, some core-substituted NDIs, particularly those designed for charge transport applications, may exhibit lower fluorescence quantum yields in solution, in the range of 3-12% for certain acetylene-substituted derivatives. researchgate.netresearchgate.net This is often due to aggregation-induced effects or the presence of non-radiative decay pathways. However, some of these materials can show enhanced emission in the solid state. researchgate.net The interplay between molecular structure and intermolecular interactions is therefore crucial in determining the final emissive properties of these materials.

| Derivative Family | Substituent Type | Absorption Maxima (nm) | Emission Maxima (nm) | Fluorescence Quantum Yield (%) | Reference |

| Amino-substituted NDIs | Alkylamino | 530-620 | Not specified | up to 60 | nih.gov |

| Water-soluble NDIs | Electron-withdrawing amino | >500 | >500 | up to 39 | rsc.org |

| Acetylene-substituted NDIs | Arylacetylene | Not specified | Green to Red emission | ~6 (in chloroform), 3-12 (thin film) | researchgate.netresearchgate.net |

| Diazapyrenes from NDI | Various | Tunable over >100 nm | Tunable over >100 nm | Not specified | rsc.org |

Charge Transport Characteristics in Organic Electronic Materials

Derivatives of this compound, especially when incorporated into NDI-based polymers and small molecules, are pivotal in the development of high-performance organic electronic materials. nih.govresearchgate.net Their electron-deficient nature makes them excellent candidates for n-type (electron-transporting) semiconductors in devices like organic field-effect transistors (OFETs). nih.govresearchgate.netchemrxiv.org

NDI-based conjugated polymers have demonstrated remarkable electron mobility, a key parameter for efficient charge transport in electronic devices. nih.govresearchgate.net By copolymerizing NDI units with various electron-rich monomers, researchers have achieved high electron mobilities. For example, a polymer incorporating NDI and thienylene–vinylene–thienylene (TVT) units, P(NDI2OD–TVT), exhibited an impressive electron mobility of 2.31 cm² V⁻¹ s⁻¹. researchgate.net Another study on naphthodipyrrolidone (NDP)-based polymers, which share structural similarities, reported electron mobilities up to 0.67 cm² V⁻¹ s⁻¹. rsc.org

Even small molecule derivatives of NDI have shown promising n-type characteristics. Solution-processed thin films of NDI derivatives with ester linkages have exhibited electron mobilities in the range of 8.5 × 10⁻³ to 2 × 10⁻² cm² V⁻¹ s⁻¹. researchgate.netrsc.org Some NDI-based polymers can also exhibit ambipolar charge transport, meaning they can conduct both electrons and holes. For instance, an NDI-alt-OPV polymer showed average electron and hole mobilities of 3.09 × 10⁻³ cm² V⁻¹ s⁻¹ and 2.1 × 10⁻³ cm² V⁻¹ s⁻¹, respectively. acs.org

The following table summarizes the electron mobilities of various NDI-based materials:

| Material | Comonomer/Substituent | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Reference |

| P(NDI2OD–TVT) | Thienylene–vinylene–thienylene | 2.31 | - | researchgate.net |

| NDP-based polymer | Bithiophene | up to 0.67 | Ambipolar | rsc.org |

| NDI-Ester derivative | Phenyl-hexyl-ester | 8.5 × 10⁻³ - 2 × 10⁻² | - | researchgate.netrsc.org |

| NDI-alt-OPV | Oligo(p-phenylenevinylene) | 3.09 × 10⁻³ | 2.1 × 10⁻³ | acs.org |

| PNV-DT7 | Dithiophene vinylene (7%) | 0.011 | - | osti.gov |

The charge carrier mobility in these organic materials is not solely dependent on the molecular structure but is also heavily influenced by the thin-film morphology, which includes factors like crystallinity, molecular packing, and orientation. rsc.orgnist.gov

The planarity of the polymer backbone is a critical factor. researchgate.net Introducing units that enhance coplanarity, such as vinylene linkages, can facilitate stronger intermolecular interactions and lead to improved charge transport. researchgate.netosti.gov For example, the high mobility of P(NDI2OD–TVT) is attributed to its enhanced coplanarity and strong intermolecular interactions, which facilitate three-dimensional charge transport. researchgate.net

The nature of the side chains attached to the polymer backbone also plays a crucial role. nih.gov While longer or branched side chains are often necessary to ensure solubility for solution processing, they can also influence the intermolecular packing. A study on poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophenes) (pBTTT) showed that increasing the molecular weight led to different thin-film microstructures and a threefold improvement in charge carrier mobility. nist.gov In some NDI-based systems, a balance must be struck; for instance, shorter and longer alkyl chains led to better performance than intermediate lengths, a trend attributed to competing effects of film uniformity and crystal packing. nih.gov

Furthermore, self-assembly through mechanisms like hydrogen bonding can significantly impact morphology and, consequently, charge transport. researchgate.netrsc.org Counterintuitively, one study found that NDI derivatives with ester linkages, which had more freedom in their crystalline organization, showed higher electron mobility than their amide-linked counterparts, where strong, directional hydrogen bonding restricted the charge transport pathways. researchgate.netrsc.org Thermal annealing is another processing technique used to improve molecular ordering and promote favorable packing orientations, such as edge-on lamellar stacking, which has been shown to enhance electron transport. rsc.org

Electronic Structure and Energy Gap Analysis of Conjugated Systems

The electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap (E_gap), are fundamental properties that govern the optical and electronic behavior of conjugated systems derived from this compound. samipubco.comresearchgate.net These parameters can be experimentally determined through techniques like cyclic voltammetry and UV-Vis spectroscopy and can be supported by theoretical calculations using methods like Density Functional Theory (DFT). researchgate.netresearchgate.netrsc.org

The HOMO-LUMO energy gap determines the wavelength of light a molecule absorbs and emits and is a key factor in its application in optoelectronic devices. utdallas.edu For instance, a smaller energy gap generally corresponds to absorption at longer wavelengths. utdallas.edu In donor-acceptor systems based on NDI, the energy levels are largely determined by the NDI acceptor and the donor units. researchgate.netresearchgate.net Core substitution is a powerful tool to tune these energy levels. Strong electron-donating substituents, such as pyrrolidine, can raise both the HOMO and LUMO energy levels, resulting in a narrowed bandgap (e.g., 1.94 eV). researchgate.net

In the context of organic solar cells, tuning the HOMO and LUMO levels is crucial for achieving efficient charge separation and transport. The introduction of different conjugated π-spacers and terminal acceptor groups can systematically modify the electronic properties and reduce the energy gap. scielo.org.mx For organic transistors, a low LUMO energy level is desirable for n-type materials as it facilitates electron injection from the electrodes. nih.gov

Theoretical studies, such as those using DFT, are invaluable for predicting the electronic structure and guiding the rational design of new materials. researchgate.netsamipubco.com For example, DFT calculations on acetylene-substituted NDIs have shown that their electron affinity can be tuned within a range of 4.18 to 4.28 eV. researchgate.net Such computational analyses, combined with experimental data, provide a comprehensive understanding of the structure-property relationships in these advanced materials. samipubco.com

Optoelectronic Responses in Novel Materials

The tailored electronic structures of materials originating from this compound give rise to a variety of useful optoelectronic responses, including the emission of light upon electrical stimulation and changes in optical properties in response to external stimuli.

Many derivatives of this compound exhibit strong light-emitting properties. Aromatic belts synthesized from this precursor are noted for their fluorescence; for example, methylene-bridged sciltp.comcyclo-2,6-naphthylene ( sciltp.comMCN) displays bright fluorescence, and related nitrogen-doped aromatic belts show intense green fluorescence with a high quantum yield of 0.39. researchgate.net The dication of the analogous sciltp.comMCPP belt also shows sharp fluorescence bands at longer wavelengths, approaching the near-infrared region. researchgate.netchemrxiv.org

Core-substituted NDIs are particularly promising for light-emitting applications. Acetylene (B1199291) core-substituted NDI derivatives have been successfully incorporated as the emitting layer in Organic Light-Emitting Diodes (OLEDs), where they produce orange or red light electroluminescence under an applied voltage. researchgate.netresearchgate.net In a remarkable demonstration of their potential, 2,6-core-substituted NDI derivatives have been shown to exhibit electroluminescence even when adsorbed as a single layer directly onto a gold electrode, a condition where fluorescence is typically quenched. aps.org This was achieved by using the tip of a scanning tunneling microscope to decouple the molecule's frontier orbitals from the metal surface, activating the light-emitting state. aps.org

A particularly advanced application of these materials is in the creation of "smart" systems whose optical properties respond to external stimuli. NDI-based materials have been developed that exhibit thermo-responsive photoluminescence. sciltp.comsciltp.comresearchgate.net In one system, an NDI derivative was designed to be in a supercooled liquid state at room temperature. sciltp.com Dissolving various electron-rich naphthalene compounds into this liquid NDI acceptor creates charge-transfer complexes with distinct colors and photoluminescence. sciltp.comsciltp.com Crucially, the photoluminescent properties of these liquid mixtures are sensitive to temperature, enabling changes in emission color and even on/off switching of the light output in response to thermal stimuli. sciltp.comsciltp.comresearchgate.net This behavior makes such materials highly promising for applications in printable photonic devices and advanced sensing platforms. sciltp.comresearchgate.net Other NDI-based systems have been designed to function as sensors where interactions with specific chemicals or changes in pH lead to recognizable changes in their fluorescence spectra. acs.orgmdpi.com

Supramolecular Chemistry and Host Guest Recognition with 2,6 Diethoxynaphthalene Derived Macrocycles

Molecular Recognition Abilities of Prism[n]arenes and Acyclic Analogues

Prism[n]arenes, which are macrocyclic hosts composed of 1,5-methylene-bridged 2,6-dialkoxynaphthalene units, exhibit a deep, π-electron-rich aromatic cavity. rsc.org This structural feature makes them particularly adept at forming stable endo-cavity complexes with various guest molecules, especially those carrying a positive charge. rsc.org The molecular recognition capabilities of these macrocycles are primarily governed by cation-π and C-H···π interactions. rsc.orgacs.org Acyclic analogues, such as oligomers of 2,3-diethoxynaphthalene (B13772719) units linked by methylene (B1212753) bridges, also display interesting recognition properties towards cationic guests. nih.gov

Complexation with Cationic Guests (e.g., Ammonium (B1175870) Ions)

Prism[n]arenes show a pronounced affinity for ammonium guests. acs.orgnih.gov The formation of these host-guest complexes is a thermodynamically controlled process, where the selection of a specific prism[n]arene (e.g., prism nih.govarene or prism rsc.orgarene) can be directed by using a complementary ammonium-templating agent during synthesis. acs.orgnih.gov For instance, the synthesis of prism nih.govarene is favored in the presence of the dicationic guest 1,4-diazabicyclo[2.2.2]octane (DABCO), while tetraethylammonium (B1195904) cations promote the formation of prism rsc.orgarene. acs.orgnih.gov

The stability of these complexes is significant, with high association constants observed in solution. The interaction is not limited to simple ammonium ions; prism nih.govarenes can also form stable pseudo chinesechemsoc.orgrotaxanes with dipentylammonium ions, highlighting the crucial role of +NC–H···π interactions in stabilizing the complex. acs.org The binding affinities are influenced by the nature of the ammonium guest. For example, prism nih.govarene exhibits a higher affinity for dicationic guests over monocationic ones, suggesting that favorable Coulombic interactions between the host and guest play a key role. nih.gov

| Guest Cation | Host Macrocycle | Binding Constant (K_a) / M⁻¹ | Solvent | Reference |

| N,N-dimethyl-N,N-dipentylammonium | Prism nih.govarene | 2.0 x 10⁴ | CD₂Cl₂ | acs.org |

| Dipentylammonium | Prism nih.govarene | 9600 | CD₂Cl₂ | acs.org |

| 1,4-Dihexyl-DABCO (2²⁺) | PrS nih.govⁱPr | Higher than linear analogues | - | rsc.org |

| Piperazonium (3²⁺) | PrS nih.govⁱPr | Higher than linear analogues | - | rsc.org |

| Tetramethylammonium (5⁺) | Carboxylato-prism nih.govarene | High affinity | Water | nih.gov |

| Tetraethylammonium (6⁺) | Carboxylato-prism nih.govarene | Lower affinity than 5⁺ | Water | nih.gov |

| Dicationic guests (7²⁺, 4²⁺) | Carboxylato-prism nih.govarene | log K values of 5.3 and 5.1 | Water | nih.gov |

Role of Cavity Size, Shape, and Functionalization in Binding Affinity and Selectivity

The binding properties of prism[n]arenes are intricately linked to their structural characteristics. The size of the macrocyclic cavity is a primary determinant of guest selectivity. Pillar[n]arenes, which are composed of 1,4-dialkoxybenzene units, offer a useful comparison. chinesechemsoc.org Pillar nih.govarenes, with a cavity size of approximately 4.7 Å, are well-suited for binding linear alkanes with cationic or electron-withdrawing groups. chinesechemsoc.org In contrast, the larger cavity of pillar rsc.orgarenes (around 6.7 Å) allows them to accommodate bulkier guests. chinesechemsoc.orgresearchgate.net Similarly, for prismarenes, the pentameric and hexameric forms exhibit different guest preferences. acs.orgnih.gov

The shape and conformational flexibility of the macrocycle also play a crucial role. Larger prism nih.govarenes can undergo conformational changes, an "induced fit," to better accommodate guests, a phenomenon not observed in the smaller, more rigid prism rsc.orgarenes. nih.govacs.org This adaptability allows for optimized interactions and stronger binding. Functionalization of the prismarene rims further refines their recognition capabilities. Introducing branched alkyl groups, for instance, can enhance conformational rigidity and preorganization, leading to higher binding affinities compared to their linear counterparts. rsc.org The introduction of anionic carboxylato groups on the rims of prism[n]arenes renders them water-soluble and modulates their binding thermodynamics in aqueous media, with complexation being driven by enthalpy for the more rigid pentamer and by guest-dependent forces for the larger hexamer. nih.gov

Functionalization of Macrocycles for Enhanced Selectivity in Aqueous Media

The utility of macrocyclic hosts in biological and environmental applications often hinges on their performance in water. Functionalization of 2,6-diethoxynaphthalene-derived macrocycles is a key strategy to impart water solubility and enhance their selective recognition of specific molecules in aqueous environments. nih.govrsc.org

Ultra-Highly Selective Recognition of Nucleosides over Nucleotides

Achieving selective recognition of structurally similar biomolecules like nucleosides and nucleotides is a significant challenge in supramolecular chemistry. Most synthetic receptors favor the more highly charged nucleotides (like ATP and ADP) due to dominant electrostatic interactions. nih.govrsc.org However, by rationally modifying macrocyclic structures, it is possible to reverse this selectivity.

Recent research has demonstrated that rationally modified tetralactam macrocycles can achieve ultra-highly selective recognition of nucleosides over nucleotides. researchgate.net This selectivity is achieved by creating a binding pocket that disfavors the binding of the more negatively charged phosphate (B84403) groups of nucleotides. For example, sterically demanding europium(III) complexes with a specific pendant arm create a binding pocket that is suitable for adenosine (B11128) monophosphate (AMP) while excluding ATP and ADP. nih.govrsc.org This design leads to a selectivity order of AMP > ADP > ATP, a reversal of what is commonly observed. nih.govrsc.org This capability is crucial for applications such as monitoring enzymatic reactions where AMP is produced in the presence of ATP. nih.gov

Design of Biomimetic Tetralactam Macrocycles for Specific Guest Binding

The design of synthetic receptors that mimic the binding pockets of proteins is a powerful approach to achieving high affinity and selectivity. beilstein-journals.orgresearchgate.net Tetralactam macrocycles featuring parallel aromatic sidewalls and inwardly directed NH groups create an amphiphilic cavity that is reminiscent of the binding sites in many proteins. beilstein-journals.orgresearchgate.netgrafiati.com

In aqueous solutions, the hydrophobic effect drives the association of non-polar guest segments with the aromatic surfaces of the cavity, while the polar NH groups provide secondary interactions that confer selectivity. beilstein-journals.orgresearchgate.net This biomimetic design allows these macrocycles to be versatile hosts for a wide array of guest molecules. beilstein-journals.orggrafiati.com By modifying the structure, such as incorporating endo-functionalized groups within the hydrophobic cavity, it is possible to create hosts that selectively bind specific guests, even in complex biological media. chinesechemsoc.org This approach has led to the development of bioorthogonal host-guest pairs with high selectivity, demonstrating the potential of these systems for applications in chemical biology. chinesechemsoc.orgchinesechemsoc.org

Applications in Selective Separation Processes

The selective binding properties of macrocycles derived from this compound make them promising candidates for applications in separation science. The ability to discriminate between closely related molecules based on size, shape, and charge can be harnessed for various separation technologies. For instance, pillar[n]arene-modified silica (B1680970) has been shown to adsorb paraquat, with the larger pillar rsc.orgarene derivative exhibiting higher adsorption capacity than its pillar nih.govarene counterpart, demonstrating the potential for size-selective separations. chinesechemsoc.org

Host-Guest Interactions Governing Selective Adsorption

The exceptional selectivity of prism researchgate.netarene crystals for p-diethylbenzene over o-diethylbenzene is governed by the specific and differential host-guest interactions at the molecular level. acs.org The process is not based on simple size exclusion but on a complex interplay of noncovalent forces that results in a more stable complex with one isomer over the other. acs.orgnih.gov

Single-crystal X-ray diffraction analysis and theoretical calculations have provided detailed insights into this selective recognition mechanism. acs.org The findings confirm that the selectivity arises directly from the distinct ways the host macrocycle interacts with the guest isomers. acs.org When the prism researchgate.netarene crystal is exposed to the isomer mixture, its structure adapts to form a binding pocket. The linear and symmetric geometry of p-diethylbenzene allows for a more favorable fit and stronger interactions within the cavity of the prism researchgate.netarene host compared to the less symmetric o-diethylbenzene.

The stability of the host-guest complex is a result of multiple cooperative noncovalent interactions. While the specific interactions for the P6-DEB system are confirmed by advanced analysis, the principles are well-established in supramolecular chemistry. acs.org These interactions typically include:

π-π Stacking: Interactions between the electron-rich aromatic rings of the naphthalene (B1677914) units in the host and the benzene (B151609) ring of the guest molecule. beilstein-journals.org

C-H···π Interactions: The ethyl groups of the diethylbenzene guest can interact favorably with the aromatic walls of the host's cavity.

Theoretical calculations support the experimental findings, showing a more stable host-guest assembly for prism researchgate.netarene with p-diethylbenzene than with o-diethylbenzene. acs.org This difference in stability is the thermodynamic driving force behind the selective adsorption.

Table 2: Key Factors in Selective Adsorption of Diethylbenzene Isomers

| Factor | Description | Governing Principle | Source |

| Host | Prism researchgate.netarene (derived from this compound) | Supramolecular Chemistry | acs.org |

| Guest Selectivity | Prefers p-diethylbenzene over o-diethylbenzene | Shape and electronic complementarity | acs.org |

| Driving Interactions | Differential host-guest noncovalent interactions (e.g., π-π stacking, C-H···π) | Molecular Recognition | acs.orgbeilstein-journals.org |

| Confirmation | Single-crystal X-ray diffraction and theoretical calculations | Structural and Computational Chemistry | acs.org |

Applications in Advanced Materials Science and Engineering

Supramolecular Assemblies and Systems

Molecular Machines and Ion-Channels by Ligand Gating

The concept of molecular machines involves the design of single molecules or molecular assemblies that can perform mechanical-like movements in response to external stimuli. Similarly, synthetic ion channels are molecular pores embedded in membranes that can regulate the transport of ions. Ligand gating is a mechanism where the binding of a specific molecule (a ligand) controls the opening and closing of these channels or the movement within a molecular machine.

Currently, a comprehensive review of scientific literature reveals a notable absence of specific research detailing the application of 2,6-diethoxynaphthalene as a primary component in the construction of molecular machines or in the ligand gating of synthetic ion channels. While the naphthalene (B1677914) moiety is a common structural motif in supramolecular chemistry, dedicated studies leveraging the 2,6-diethoxy substitution pattern for these particular advanced applications have not been prominently reported. The potential for the ethoxy groups to act as binding sites or to influence the electronic properties of the naphthalene system in a way that would be conducive to ligand-gated functions remains a theoretical consideration awaiting experimental exploration.

Gelators for Sensing Aromatic Systems

Low molecular weight organogelators are molecules that can self-assemble in organic solvents to form three-dimensional networks, entrapping the solvent and leading to the formation of a gel. These materials are of significant interest for their potential use in sensing applications, where the gel's properties change in response to the presence of a specific analyte. The design of gelators for the selective sensing of aromatic systems often involves incorporating aromatic recognition motifs.

Despite the inherent aromatic nature of the this compound core, which could theoretically interact with other aromatic molecules through π-π stacking, there is a lack of specific published research demonstrating its use as a primary gelator for the express purpose of sensing aromatic systems. The development of supramolecular gels is an active area of research, and while various naphthalene derivatives have been investigated as gelators, the specific capabilities of this compound in this context are not yet documented in the available scientific literature.

Self-Assembly into Nanostructures with Chiral and Achiral Derivatives

The self-assembly of molecules into well-defined nanostructures is a cornerstone of nanotechnology. The introduction of chirality into these systems can lead to the formation of helical or twisted structures with unique chiroptical properties.

Research into the self-assembly of naphthalene derivatives is a more developed field. Studies have shown that isomeric naphthalene-appended glucono derivatives can self-assemble into nanofibers and nanotwists. rsc.org Specifically, the substitution position on the naphthalene ring has been found to be critical in dictating the resulting morphology and the effective transfer of molecular chirality to the supramolecular assembly. rsc.org For instance, a derivative with a substituent at the 2-naphthyl position was more effective in forming ordered, hierarchical nanotwist structures with observable circular dichroism and circularly polarized luminescence signals compared to its 1-naphthyl counterpart. rsc.org

However, specific studies focusing on the self-assembly of chiral and achiral derivatives of This compound into distinct nanostructures are not extensively reported. While the principles of self-assembly observed in other naphthalene derivatives could likely be applied, the specific influence of the symmetrical diethoxy substitution pattern on the formation of such nanostructures remains an area that requires further investigation.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a central method for investigating the properties of naphthalene-based systems. It offers a balance between computational cost and accuracy, making it suitable for studying the relatively large molecules derived from 2,6-diethoxynaphthalene, such as macrocycles and functional materials. DFT calculations are instrumental in predicting geometries, electronic distributions, and spectroscopic characteristics .

DFT and its time-dependent extension (TD-DFT) are frequently employed to predict the electronic and spectroscopic properties of molecules derived from this compound. For instance, DFT calculations on core-substituted naphthalene (B1677914) diimides (cNDIs), which can be synthesized from tetraethyl this compound-1,4,5,8-tetracarboxylate, reveal that their electronic structures are primarily dictated by the central naphthalene diimide and its substituents univie.ac.atresearchgate.net.

Computational studies on molecular triads incorporating a core-substituted naphthalene diimide (cNDI) unit show that the highest occupied molecular orbital (HOMO) is located on the electron donor component, while the lowest unoccupied molecular orbital (LUMO) resides on the NDI acceptor acs.org. Such calculations are crucial for designing materials for photochemical energy storage and other electronic applications acs.org. Analysis using TD-DFT helps in understanding the nature of electronic transitions, such as charge-transfer characteristics, which are fundamental to the optical and electronic behavior of these materials researchgate.netacs.org. The table below summarizes key findings from DFT studies on related naphthalene diimide derivatives.

| Derivative System | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Naphthalene Diimide (NDI) Derivatives | DFT/TD-DFT | Electronic structures are mainly determined by the central NDI core and acetylene (B1199291) derivative parts. Calculated electron affinity ranges from 4.18 to 4.28 eV. | researchgate.net |

| ExTTF-Ru-cNDI Molecular Triad | DFT (B3LYP) | The HOMO is located on the ExTTF donor, and the LUMO is based on the NDI acceptor. | acs.org |

| Core-Substituted NDI (cNDI) | DFT | High fluorescence quantum yields (~0.9) are observed, a key feature of the NDI chromophore. | acs.org |

This compound serves as a key building block for synthesizing strained, belt-shaped molecules. Specifically, it is used to create perethoxy-prism units.itarene, a macrocycle that acts as a precursor for the methylene-bridged units.itcyclo-2,6-naphthylene ( units.itMCN) nanobelt acs.orgresearchgate.net. The synthesis of such highly strained structures is a significant challenge, and computational analysis is vital for understanding their stability and properties dokumen.pubacs.org.

DFT calculations are used to quantify the strain energy inherent in these curved aromatic structures. For the units.itMCN nanobelt, the strain energy was calculated to be significantly lower than that of some analogous benzene-based belts, a factor that contributes to its successful synthesis and relative stability researchgate.net. Theoretical calculations also provide insight into the aromaticity of these non-planar systems, revealing localized aromatic character and unique electronic environments within the inner region of the belt researchgate.net.

| Molecule | Precursor | Calculated Strain Energy (kcal/mol) | Key Property | Reference |

|---|---|---|---|---|

| Methylene-bridged units.itcyclo-2,6-naphthylene ( units.itMCN) | Triflated prism units.itarene (from this compound) | 77.4 | Bright fluorescence (Φ = 0.20) | researchgate.net |

| Methylene-bridged units.itcycloparaphenylene ( units.itMCPP) | Triflated pillar units.itarene | 110.2 | - | researchgate.net |

The macrocycles synthesized from this compound, such as perethoxy-prism units.itarene, are effective hosts for various guest molecules, forming stable host-guest complexes rsc.org. Computational methods are essential for elucidating the nature and strength of the non-covalent interactions that govern this molecular recognition.

| Host | Guest(s) | Key Intermolecular Interactions | Computational Insight | Reference |

|---|---|---|---|---|

| Perethoxy-prism units.itarene (PS6) | 1,6-dichlorohexane, 1,6-diiodohexane | Host-guest interactions within a distorted cuboid-shaped cavity. | Structural analysis shows the guest positioned perpendicular to the host's main axis. | researchgate.netnih.gov |

| Prism dokumen.pubarene | Quaternary ammonium (B1175870) cations | C–H···π and cation···π interactions. | DFT calculations confirmed these interactions are crucial for complex stabilization. | acs.org |

| Hexahexyloxycalix units.itarene | Alkylammonium cations | +N–H···O hydrogen bonds, C–H···π interactions. | NCI and NBO calculations determined that H-bonding is the main determinant of stability. | mdpi.com |

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed information about their conformational dynamics and flexibility chemrxiv.orgnih.gov. For complex systems like the macrocycles derived from this compound, MD simulations can reveal how the host molecule adapts its shape to accommodate a guest, a process known as induced fit units.itresearchgate.net.

While specific MD studies on this compound itself are not prominent, the methodology is widely applied to its derivatives and analogous systems. For example, MD simulations can be used to explore the conformational landscape of prismarenes, identifying stable conformations and the energy barriers between them units.it. Such simulations are also used to study the stability of protein-ligand complexes and can be applied to understand the binding process in prismarene host-guest systems chemrxiv.orgrsc.org. In the context of materials science, MD simulations have been used to predict the crystal shape of naphthalene by simulating growth from a solution at constant supersaturation unimi.it. This approach could similarly be used to understand the self-assembly and crystallization of this compound derivatives.

Chiroptical Property Simulations and Correlation with Experimental Data

Computational methods are indispensable for interpreting and predicting the chiroptical properties of chiral molecules. For chiral derivatives of this compound, TD-DFT calculations are the primary tool for simulating electronic circular dichroism (ECD) and circularly polarized luminescence (CPL) spectra researchgate.netchemrxiv.org.

A significant breakthrough was the synthesis of an inherently chiral prismarene, which was resolved into its enantiomers researchgate.net. The absolute configuration of these enantiomers was assigned by comparing experimental ECD/UV-Vis spectra with those simulated using TD-DFT. The calculations successfully reproduced the experimental spectra, allowing for an unambiguous structural assignment researchgate.net. Furthermore, the study investigated the CPL properties, finding a significant dissymmetry ratio (g_lum) of 0.008, which was rationalized by computational analysis of the electric and magnetic dipole transition moments researchgate.net.

In a different study, a chiral phosphorus-centered propeller-like molecule was synthesized using a derivative of this compound chemrxiv.org. The CD spectrum for this chiral phosphane was simulated via DFT calculations to help understand its chiroptical response chemrxiv.org. These examples underscore the synergy between synthesis, experimental spectroscopy, and computational simulation in the field of chiroptical materials.

| Chiral System | Computational Method | Property Simulated | Key Finding | Reference |

|---|---|---|---|---|

| Inherently Chiral Prismarene (PrSiPe) | TD-DFT | ECD/UV-Vis, CPL | Calculations enabled assignment of absolute configuration and explained the high CPL dissymmetry ratio (g_lum = 0.008). | researchgate.net |

| Chiral Tris-aryl Phosphane | DFT (BLYP/QZ4P) | CD Spectrum | CD spectrum was simulated to aid in the characterization of the Mres enantiomer. | chemrxiv.org |

Conclusion and Future Research Perspectives

Current State of Research and Key Achievements in 2,6-Diethoxynaphthalene Chemistry

This compound is an aromatic ether derivative of naphthalene (B1677914). Research has primarily focused on its role as a versatile building block in supramolecular and polymer chemistry. The synthesis of this compound typically starts from 2,6-dihydroxynaphthalene (B47133), which can be prepared through methods like the alkali fusion of naphthalenedisulfonic acid salts or the oxidation of 2,6-dialkylnaphthalenes. google.comresearchgate.net The subsequent etherification with an ethylating agent, following principles of the Williamson ether synthesis, yields the target compound.

A significant achievement in the chemistry of this compound is its use in the synthesis of complex macrocyclic compounds known as prismarenes. Specifically, the methylene-bridging macrocyclization of this compound has been shown to produce polyhydroxylated prism researchgate.netarenes in high yields. researchgate.netrsc.org These prismarenes possess unique, folded, cuboid-shaped conformations and are investigated for their applications in molecular recognition and the construction of novel hydrocarbon belts. rsc.org For instance, the macrocyclization of this compound can yield a hexameric prismarene with a 75% yield under specific reaction conditions.

In polymer science, this compound serves as a monomer for creating organosoluble poly(naphthylenemethylene)s through reactions with formaldehyde (B43269). The resulting polymers are noted for their high molecular weights and regular backbone structures. Furthermore, the dihydroxy precursor, 2,6-dihydroxynaphthalene, is a key component in producing high-performance polymers like poly(ethylene naphthalate) (PEN) and various poly(ether imide)s. ntu.edu.twrsc.orgwikipedia.org The ethoxy groups in this compound enhance solubility and influence the properties of the resulting materials.

Emerging Synthetic Strategies and Design Principles for Advanced Architectures

Emerging synthetic strategies are leveraging this compound and its derivatives to create advanced molecular architectures with tailored properties. A key design principle involves using the rigid naphthalene core as a structural scaffold and the ethoxy groups to modulate solubility and intermolecular interactions.

One of the most prominent emerging areas is the synthesis of novel macrocycles beyond simple prismarenes. rsc.org Research has demonstrated the template-directed synthesis of prism arenes from 2,6-dialkoxynaphthalenes, where the choice of alkyl group (like ethyl) and template can influence the size of the resulting macrocycle. rsc.org For example, while the macrocyclization of 2,6-dimethoxynaphthalene (B181337) with a specific template yields a pentamer, using this compound under similar conditions can result in a mixture of pentameric and hexameric prismarenes. rsc.org This highlights a design principle where subtle changes in the alkoxy substituent can tune the outcome of macrocyclization.

Another advanced strategy involves using these macrocycles as precursors for even more complex structures, such as structurally constrained hydrocarbon belts. researchgate.netrsc.org For example, a polyhydroxylated prism researchgate.netarene, synthesized from this compound in a 51% yield, was used as a starting material to create a methylene-bridged researchgate.netcyclo-2,6-naphthylene. researchgate.netrsc.org This multi-step synthesis demonstrates a design principle of using a pre-organized macrocycle to facilitate the formation of highly strained nanobelt structures. researchgate.net

In polymer chemistry, design principles focus on incorporating the 2,6-disubstituted naphthalene unit into polymer backbones to enhance thermal and mechanical properties. While much of the work has been done with the precursor 2,6-dihydroxynaphthalene to create high-performance poly(ether imide)s, the principles apply to diethoxy derivatives as well. ntu.edu.twrsc.org The rigid naphthalene unit contributes to high glass transition temperatures (Tg) and thermal stability in the resulting polymers. ntu.edu.twrsc.org

Prospects for Novel Functional Materials and Devices

The unique structural characteristics of this compound and its derivatives position them as promising candidates for a range of novel functional materials and devices. The prospects are particularly strong in the fields of supramolecular chemistry, molecular recognition, and advanced polymers.

The prismarenes and other macrocycles synthesized from this compound have significant potential as molecular receptors for host-guest chemistry. rsc.org Their well-defined cavities and adaptable conformations make them suitable for selective binding of small molecules and ions. This could lead to the development of sophisticated chemical sensors and systems for chiral recognition. The ability of these macrocycles to form supramolecular aggregates with unique nanostructures, such as rectangular or hexagonal shapes, opens avenues for creating self-assembling materials for nanotechnology applications. frontiersin.org

The hydrocarbon belts derived from this compound-based macrocycles represent a new class of functional materials with intriguing electronic and photophysical properties. researchgate.net For instance, the methylene-bridged researchgate.netcyclo-2,6-naphthylene, despite its strained structure, exhibits bright fluorescence, suggesting potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net The ability to incorporate heteroatoms into these belt structures could further tune their electronic properties for use as organic donors in materials for applications like thermally activated delayed fluorescence. rsc.org

In the realm of polymer science, the incorporation of the this compound moiety into polymer backbones is a strategy to create materials with superior performance characteristics. The rigid and aromatic nature of the naphthalene core is known to impart high thermal stability and mechanical strength to polymers such as poly(ether imide)s and polyesters. ntu.edu.twwikipedia.org This makes them valuable for applications requiring durable materials that can withstand harsh conditions, such as in the aerospace and electronics industries. The development of conjugated polymers incorporating dialkoxynaphthalene units is also being explored for organic electronics, although 2,3- and 2,7-isomers have seen more investigation in this specific area so far. mdpi.com

| Application Area | Potential Material/Device | Key Property from this compound |

| Molecular Recognition | Chemical Sensors, Chiral Separators | Defined macrocyclic cavity (Prismarene) |

| Optoelectronics | Organic Light-Emitting Diodes (OLEDs) | Fluorescent hydrocarbon nanobelts |

| Advanced Polymers | High-Performance Films, Coatings | Thermal stability, mechanical strength |

| Nanotechnology | Self-Assembling Nanostructures | Supramolecular aggregation of macrocycles |

Interdisciplinary Collaborations and Future Impact

The future development and application of this compound chemistry will increasingly rely on interdisciplinary collaborations. The synthesis of complex architectures like prismarenes and nanobelts is a challenge for organic and supramolecular chemists. researchgate.netrsc.org However, understanding and utilizing the unique properties of these molecules requires the expertise of physical chemists, physicists, and materials scientists.

Collaboration between Organic Synthesis and Computational Chemistry: The design of new synthetic targets, such as functionalized macrocycles or polymers with specific properties, will be greatly enhanced by computational modeling. Theoretical studies can predict the conformational, electronic, and host-guest properties of yet-to-be-synthesized molecules, guiding synthetic efforts toward the most promising candidates. researchgate.net